REACTION_CXSMILES
|
F[C:2](F)(F)[C:3]([OH:5])=O.C([N:10](CC)CC)C.[N:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[N:18]=C[C:16]=1Cl>>[N:18]1[C:19]2[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=2)[N:15]=[CH:16][C:2]=1[C:3]([NH2:10])=[O:5]
|
Name
|
lactone
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
58 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=NC2=CC=CC=C12)Cl
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the trifluoroacetic acid removed in vacuo
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
washed with citric acid (2×10 mL), NaHCO3 (10 mL) and brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
the solvents filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue was chromatographed on silica gel (10 g)
|
Type
|
WASH
|
Details
|
eluting with 2:1 hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC2=CC=CC=C12)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |